2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one
Description
Comparative Nomenclature of Related Difluorinated Acetophenones
The presence of the hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs, influencing both reactivity and intermolecular interactions.
Molecular Geometry and Crystallographic Analysis
While crystallographic data for this compound is not explicitly available in the provided sources, insights can be drawn from structurally related compounds. For instance, 1-[4-(3,5-difluorobenzyloxy)-2-hydroxyphenyl]ethanone (C₁₅H₁₂F₂O₃) exhibits intramolecular O–H⋯O hydrogen bonding, which stabilizes its conformation. Similarly, the hydroxyl group in the target compound likely participates in hydrogen bonding, potentially forming intramolecular interactions with the ketone oxygen or intermolecular bonds in the crystal lattice.
Hypothetical Bond Lengths and Angles (Based on Analogues)
The planar arrangement of the phenyl ring is anticipated, with minor distortions due to steric and electronic effects from the hydroxyl and fluorine substituents. Fluorine’s electronegativity may induce partial positive charges on adjacent carbons, affecting π-electron distribution.
Comparative Structural Analysis with Related Difluorinated Acetophenone Derivatives
Electronic Effects
The hydroxyl group at position 4 introduces electron-donating resonance effects, contrasting with the electron-withdrawing nature of fluorine. This creates a polarized aromatic system, enhancing the reactivity of the acetyl group toward nucleophilic substitution at the brominated carbon. For example, in 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone , the hydroxyl group’s position ortho to the acetyl moiety increases acidity compared to para-substituted analogs.
Solubility and Intermolecular Interactions
Hydroxyl-containing derivatives exhibit higher solubility in polar solvents due to hydrogen bonding. In contrast, non-hydroxylated compounds like 1-(4-bromo-3,5-difluorophenyl)ethanone are more lipophilic. The target compound’s solubility profile is likely intermediate, balancing hydrophilic (hydroxyl) and hydrophobic (fluorine, bromine) groups.
Reactivity Trends
- Nucleophilic Substitution : The bromine on the acetyl carbon is highly susceptible to displacement. In 2-bromo-1-(3,4-difluorophenyl)ethanone , this site reacts with thioamides to form heterocycles.
- Electrophilic Aromatic Substitution : Fluorine substituents direct incoming electrophiles to meta/para positions relative to themselves, but the hydroxyl group’s strong ortho/para-directing effect dominates.
Structural Influence on Melting Points
The target compound’s melting point is expected to exceed that of non-hydroxylated derivatives due to stronger intermolecular forces.
Properties
Molecular Formula |
C8H5BrF2O2 |
|---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
2-bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5BrF2O2/c9-3-7(12)4-1-5(10)8(13)6(11)2-4/h1-2,13H,3H2 |
InChI Key |
HPFVHVCEUGWDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one
General Synthetic Strategy
The preparation of alpha-bromo ketones such as this compound typically involves the bromination of the corresponding acetophenone derivatives at the alpha position of the carbonyl group. The key synthetic route is:
- Starting Material: 3,5-difluoro-4-hydroxyacetophenone or its protected derivatives
- Reagent: Brominating agent (commonly molecular bromine, N-bromosuccinimide, or ammonium bromide with oxidants)
- Solvent: Often acetic acid, dichloromethane, or aqueous-organic mixtures
- Conditions: Controlled temperature (0–25 °C) to avoid overbromination and side reactions
This method introduces the bromine atom selectively at the alpha-carbon of the ketone, yielding the target compound.
Specific Methodologies
Bromination Using Molecular Bromine
- The classical approach involves direct bromination of the acetophenone derivative with Br2 in acetic acid or chloroform.
- The reaction proceeds via enol or enolate intermediate formation, followed by electrophilic bromination at the alpha position.
- This method requires careful control of bromine equivalents and temperature to prevent polybromination or aromatic ring bromination.
One-Pot Bromination Using Ammonium Bromide and Oxone
- A more modern and versatile method reported by Rammurthy et al. employs ammonium bromide as the bromine source and Oxone (potassium peroxymonosulfate) as the oxidant.
- This approach allows the bromination of secondary alcohols or ketones to alpha-bromo ketones under mild conditions without handling elemental bromine directly.
- The method is efficient, environmentally friendlier, and can be applied to various substituted phenyl ethanones, including fluorinated derivatives.
- Typical yields reported for similar compounds range from 70% to 85% with good purity.
Protection and Deprotection Strategies
- Due to the presence of a phenolic hydroxyl group, sometimes protection (e.g., as tert-butyl ethers) is used to prevent side reactions during bromination.
- After bromination, deprotection restores the free hydroxyl functionality.
- This is especially relevant for 3,5-difluoro-4-hydroxyphenyl substrates to maintain selectivity and yield.
Comparative Data of Related Compounds
The preparation methods for this compound can be informed by data on structurally similar alpha-bromo ketones:
Detailed Research Findings
The one-pot bromination method using ammonium bromide and Oxone is highlighted for its operational simplicity and environmental advantages. It avoids the direct use of hazardous bromine gas and allows for mild reaction conditions, which is beneficial for sensitive functional groups like hydroxyl and fluorine substituents on the aromatic ring.
Spectroscopic characterization (NMR, IR) confirms the successful alpha-bromination. For example, 1H NMR shows the characteristic singlet for the methylene protons adjacent to the bromine at around 4.4 ppm, while 13C NMR shows the carbonyl carbon resonance near 190 ppm, consistent with alpha-bromo ketones.
The presence of fluorine atoms influences the chemical shifts and coupling constants in NMR spectra, confirming the substitution pattern on the phenyl ring. This is crucial for verifying the regioselectivity of the bromination step.
Protection of the phenol group as tert-butyl ethers can be necessary to prevent side reactions during bromination, especially with more reactive brominating agents. Deprotection after bromination restores the free hydroxyl group without affecting the brominated side chain.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Bromination with Br2 | 3,5-difluoro-4-hydroxyacetophenone | Br2 in AcOH or CH2Cl2 | 0–25 °C, controlled addition | Simple, well-established | Hazardous bromine, side reactions possible |
| One-Pot NH4Br + Oxone | Secondary alcohol or ketone | Ammonium bromide + Oxone | Ambient temperature, aqueous media | Mild, environmentally friendly | Requires optimization for scale-up |
| Protected Phenol Bromination | Protected acetophenone derivatives | Br2 or NBS | Organic solvents, mild heating | Protects phenol, high selectivity | Extra protection/deprotection steps |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of 1-(3,5-difluoro-4-hydroxyphenyl)ethanone derivatives.
Oxidation: Formation of 2-bromo-1-(3,5-difluoro-4-oxophenyl)ethanone.
Reduction: Formation of 2-bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethanol.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Potential:
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. The structural characteristics of 2-bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one suggest that it may exhibit enhanced bioactivity due to the presence of both bromine and fluorine atoms, which can improve lipophilicity and metabolic stability.
Case Study: Anticancer Activity
Research has shown that phenolic compounds similar to this one can demonstrate significant anticancer effects. For instance, a study highlighted that modifications in the phenolic structure led to increased cytotoxicity against various cancer cell lines. Specifically, derivatives with hydroxyl and halogen substituents showed promising results in inhibiting tumor growth, suggesting that this compound could have similar or enhanced anticancer properties.
Material Science
Organic Electronics:
The unique chemical structure of this compound positions it as a candidate for applications in organic electronics. Fluorinated compounds are often utilized in this field due to their favorable electronic properties. Incorporating this compound into polymer matrices could enhance charge transport characteristics, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Investigated for anti-inflammatory and anticancer properties | Possible enhancement of bioactivity |
| Material Science | Potential use in organic electronics | Improved electronic properties |
Environmental Studies
Degradation Pathways:
The environmental impact of pharmaceuticals is a growing area of research. Understanding the stability and degradation pathways of compounds like this compound in aquatic systems can provide insights into their environmental persistence and potential ecological risks. Studies on similar brominated compounds indicate that they may undergo photodegradation or biotransformation in aquatic environments.
Research Focus: Environmental Safety
Investigating the degradation pathways of this compound will help assess its environmental safety. Such studies can reveal how the compound interacts with biological systems and its potential impacts on ecosystems.
Biological Activities
Antimicrobial Properties:
The compound's structural features may also confer antimicrobial properties. Research indicates that phenolic compounds with multiple halogen substitutions can disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Comparative Study Findings
A comparative study on similar phenolic compounds found that those with halogen substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a mechanism involving interference with bacterial biofilm formation and cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Bromine (Br) | Enhances lipophilicity and membrane penetration |
| Fluorine (F) | Increases metabolic stability and potency |
| Hydroxy (OH) | Contributes to hydrogen bonding with biological targets |
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly influence molecular weight, polarity, and reactivity. Key analogs include:
*Calculated based on formula C₈H₅BrF₂O.
Key Observations :
- Electron-Withdrawing vs. Donor Groups: Fluoro and hydroxy groups (target compound) enhance electrophilicity at the carbonyl carbon compared to methoxy or tert-butyl substituents, which are electron-donating .
- Steric Effects : Bulky tert-butyl groups in the analog from reduce reactivity in nucleophilic substitutions due to steric hindrance.
Biological Activity
2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one is a halogenated organic compound with significant biological activity. Its structure, characterized by the presence of a bromine atom and difluorinated phenolic moiety, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₈H₅BrF₂O₂
- Molecular Weight: 251.025 g/mol
- CAS Number: 1192815-24-9
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives with similar phenolic structures have shown significant inhibition of cell proliferation in various cancer cell lines:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10.25 ± 2.5 |
| Compound B | A549 (lung cancer) | 6.6 ± 0.6 |
| Compound C | HepG2 (liver cancer) | 6.9 ± 0.7 |
These findings suggest that the phenolic hydroxyl group plays a crucial role in enhancing the anticancer activity by promoting apoptosis and inhibiting cell cycle progression .
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : Studies indicate that this compound can trigger apoptosis in cancer cells via intrinsic and extrinsic pathways, leading to programmed cell death .
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression, such as DAPK1 and CSF1R, with IC₅₀ values indicating effective inhibition at low concentrations .
- Cell Cycle Arrest : It has been observed to interfere with the G1 phase of the cell cycle, thus preventing further cellular division and proliferation .
Study on Anticancer Activity
A notable study investigated the effects of various derivatives of phenolic compounds on different cancer cell lines. The results demonstrated that the presence of fluorine substituents significantly enhanced the anticancer activity compared to their non-fluorinated counterparts. The study highlighted that compounds similar to this compound exhibited higher potency against MCF-7 and A549 cells than standard chemotherapeutics like 5-Fluorouracil .
Neuroprotective Effects
Another area of research explored the neuroprotective properties of related compounds in models of neurodegenerative diseases such as Alzheimer's disease. The presence of a phenoxy group was linked to reduced aggregation of amyloid-beta (Aβ), a hallmark of Alzheimer's pathology, suggesting potential therapeutic applications for cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
